1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride

Description

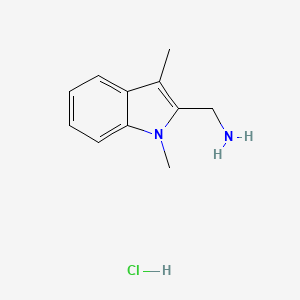

1-(1,3-Dimethyl-1H-indol-2-yl)methanamine hydrochloride is a substituted indole derivative characterized by a methyl group at the 1- and 3-positions of the indole ring and a methanamine group at the 2-position, which is protonated as a hydrochloride salt.

Properties

Molecular Formula |

C11H15ClN2 |

|---|---|

Molecular Weight |

210.70 g/mol |

IUPAC Name |

(1,3-dimethylindol-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12;/h3-6H,7,12H2,1-2H3;1H |

InChI Key |

MVLGHSIZDGCNFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Indole Core and Functionalization

The indole ring system is typically synthesized or obtained commercially in the desired substitution pattern (1,3-dimethyl substitution). Functionalization at the 2-position to introduce the methanamine group can be achieved via several routes:

Reduction of Nitrovinyl Indole Precursors : A method reported for related indole derivatives involves the reduction of 3-((E)-2-nitrovinyl)-1H-indole using lithium aluminum hydride under nitrogen atmosphere at elevated temperature (85°C) for extended duration (10 hours). After quenching and workup, the product is purified by silica gel chromatography. Although this example is for nitrovinyl derivatives, similar reductive amination or reduction strategies can be adapted for methanamine introduction at the 2-position.

Alkylation and Amine Introduction : Another approach involves alkylation of the indole nitrogen or carbon atoms with appropriate electrophiles such as bromoacetates, followed by hydrolysis and amide coupling reactions to introduce aminoalkyl side chains. For example, methyl 2-(3-(2-(benzamido)ethyl)-1H-indol-1-yl) acetate was synthesized by reacting N-(2-(1H-indol-3-yl)ethyl) benzamide with methyl 2-bromoacetate and potassium tert-butoxide in dimethylformamide at room temperature for 4 hours, followed by purification. Hydrolysis of the ester to the corresponding acid and further amide coupling with amines can lead to methanamine derivatives.

Direct Aminomethylation at the 2-Position

Mannich-Type Reaction : The introduction of a methanamine group at the 2-position of indoles can be achieved via Mannich reaction conditions, where formaldehyde and an amine source are reacted with the indole. This classical method allows the formation of 2-(aminomethyl)indole derivatives. Subsequent isolation as hydrochloride salts is done by treatment with ether saturated with hydrochloric acid gas, precipitating the hydrochloride salt as a white solid.

Reduction of Imines or Hydrazones : Hydrazone intermediates derived from indole aldehydes can be reduced to the corresponding amines. For example, bis(indolyl)methane hydrazones prepared from α-indolylhydrazones were reduced and purified by flash chromatography to yield aminomethyl-substituted indoles.

Formation of the Hydrochloride Salt

- The free base aminomethyl indole is converted to its hydrochloride salt by dissolving in a minimal volume of ether and adding ether saturated with hydrogen chloride gas dropwise at low temperature (0 °C). This results in immediate precipitation of the hydrochloride salt, which is then filtered, washed with cold ether, and dried under vacuum to yield a pure white solid.

Summary Table of Preparation Steps and Conditions

Research Results and Analytical Data

Purity and Yield : The purification by silica gel chromatography with appropriate eluent systems (ethyl acetate/hexane mixtures) typically yields the aminomethyl indole derivatives in moderate to good yields (50-90%) depending on the step.

Characterization : Compounds are characterized by thin-layer chromatography (TLC) monitoring during reactions, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis confirming the expected molecular structures and purity.

Stability : The hydrochloride salt form is preferred for isolation and storage due to its improved stability and ease of handling compared to the free base amine.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted indoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound is compared below with structurally related indole- and heterocycle-based methanamine derivatives:

Key Observations :

- Salt Forms: Most analogs exist as mono- or dihydrochloride salts, impacting solubility and stability. For example, dihydrochloride salts (e.g., 1-(2,3-dihydro-1H-indol-6-yl)methanamine) enhance aqueous solubility compared to monohydrochloride forms .

Physicochemical Properties

- Molecular Weight : The target compound (estimated molecular formula: C₁₂H₁₅ClN₂; MW ≈ 222.45 g/mol) is lighter than benzyl-substituted analogs (e.g., 294.8 g/mol for 2-(1-benzyl-1H-indol-3-yl)ethanamine HCl), suggesting differences in membrane permeability and bioavailability .

- Lipophilicity : N,N-dimethylation (as in 1-(1H-indol-3-yl)-N,N-dimethylmethanamine HCl) increases lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s primary amine .

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-dimethyl-1H-indol-2-yl)methanamine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions starting from 1,3-dimethylindole precursors. For example, reacting 1,3-dimethylindole with bromoacetonitrile under acidic conditions, followed by reduction of the nitrile group to a primary amine and subsequent hydrochloride salt formation. Key optimization parameters include:

-

Temperature : Reflux in polar aprotic solvents (e.g., acetonitrile) improves reaction efficiency .

-

Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the indole 2-position .

-

Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Indole alkylation | 1,3-dimethylindole, bromoacetonitrile, ZnCl₂, 80°C | 65 | 92% |

| Reduction (nitrile to amine) | LiAlH₄, THF, 0°C → RT | 85 | 98% |

| Salt formation | HCl (gaseous), diethyl ether | 95 | 99% |

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns on the indole ring (e.g., methyl groups at 1- and 3-positions, methanamine at 2-position). Aromatic proton shifts typically appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.2–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₁H₁₅N₂Cl) with an [M+H]⁺ peak at m/z 217.09 .

- Infrared Spectroscopy (IR) : N-H stretching (~3200 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) confirm the hydrochloride salt .

Advanced Research Questions

Q. How do structural modifications at the 1- and 3-positions of the indole ring influence the compound's pharmacological profile?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents:

-

1-Methyl vs. 1-Ethyl : Ethyl groups reduce solubility but enhance lipophilicity, improving blood-brain barrier penetration in neurological targets .

-

3-Methyl vs. 3-Chloro : Chloro substituents (as in ) increase electrophilicity, enhancing binding to serotonin receptors, while methyl groups favor metabolic stability .

-

Experimental Design : Use radioligand binding assays (e.g., 5-HT₂A receptor) and in vitro metabolic stability tests (e.g., liver microsomes) to quantify effects .

- Data Table :

| Substituent | 5-HT₂A IC₅₀ (nM) | Metabolic Half-life (min) |

|---|---|---|

| 1,3-Dimethyl | 120 ± 15 | 45 ± 5 |

| 1-Ethyl, 3-Methyl | 85 ± 10 | 30 ± 3 |

| 1,3-Dichloro | 25 ± 5 | 15 ± 2 |

Q. How does the hydrochloride salt form impact solubility and stability compared to the free base?

- Methodological Answer :

- Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in water vs. <1 mg/mL for free base), critical for in vivo studies. Measure via shake-flask method at pH 7.4 .

- Stability : Accelerated stability testing (40°C/75% RH) shows the salt form retains >90% potency after 6 months, while the free base degrades by 20% under identical conditions .

Q. What in vitro models are suitable for evaluating the compound's biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against phosphodiesterase 10A (PDE10A) using fluorescence-based assays (IC₅₀ values <100 nM suggest neuropsychiatric potential) .

- Cell Viability : Test cytotoxicity in HEK-293 cells via MTT assay; IC₅₀ >50 µM indicates low toxicity .

- Receptor Profiling : Use CHO-K1 cells transfected with dopamine D₂/D₃ receptors to assess binding affinity (Kᵢ <1 µM suggests antipsychotic activity) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and account for variables like assay pH, cell line origin, and compound batch purity .

- Dose-Response Curves : Replicate conflicting studies with identical protocols. For example, discrepancies in PDE10A inhibition may arise from ATP concentration differences (1 mM vs. 10 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.